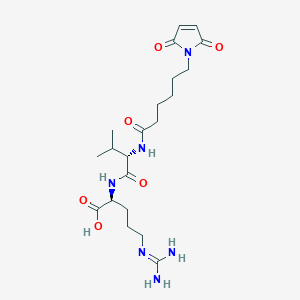

Mc-Leu-Gly-Arg

Description

Properties

Molecular Formula |

C21H34N6O6 |

|---|---|

Molecular Weight |

466.5 g/mol |

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C21H34N6O6/c1-13(2)18(19(31)25-14(20(32)33)7-6-11-24-21(22)23)26-15(28)8-4-3-5-12-27-16(29)9-10-17(27)30/h9-10,13-14,18H,3-8,11-12H2,1-2H3,(H,25,31)(H,26,28)(H,32,33)(H4,22,23,24)/t14-,18-/m0/s1 |

InChI Key |

NTBWOJLJKKZQNX-KSSFIOAISA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Mc-Leu-Gly-Arg Peptide: Structure, Function, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the maleimidocaproyl-L-leucyl-L-glycyl-L-arginine (Mc-Leu-Gly-Arg) peptide, a key component in the development of targeted therapeutics. This document details its chemical structure, its primary application as a cleavable linker in Antibody-Drug Conjugates (ADCs), and relevant experimental methodologies.

Core Structure of this compound

The this compound peptide is a synthetic tetrapeptide derivative. Its structure consists of four key components linked in a specific sequence:

-

Maleimidocaproyl (Mc): This N-terminal capping group is a bifunctional linker. The maleimide group provides a reactive site for covalent conjugation to thiol groups, commonly found in cysteine residues of antibodies. The caproyl (hexanoyl) spacer adds flexibility and distance between the antibody and the peptide sequence.

-

Leucine (Leu): An aliphatic, hydrophobic amino acid that contributes to the peptide's interaction with the active site of target proteases.

-

Glycine (Gly): The simplest amino acid, providing flexibility to the peptide backbone.

-

Arginine (Arg): A positively charged amino acid at the C-terminus, which is a key recognition site for certain proteases, particularly those with trypsin-like activity.

The peptide bonds link the amino acids in the sequence Leucine -> Glycine -> Arginine. The maleimidocaproyl group is attached to the N-terminal amine of Leucine.

Primary Application: A Cleavable Linker in Antibody-Drug Conjugates (ADCs)

This compound is primarily utilized as a cleavable linker in the design and synthesis of Antibody-Drug Conjugates (ADCs).[1][2][3] ADCs are a class of targeted therapies designed to deliver a potent cytotoxic drug specifically to cancer cells by conjugating it to a monoclonal antibody that recognizes a tumor-specific antigen.

The linker component of an ADC is critical to its efficacy and safety. Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload only after the ADC has been internalized by the target cancer cell. The this compound peptide sequence is designed to be a substrate for lysosomal proteases, such as cathepsins.

Mechanism of Action in ADCs

The general mechanism of an ADC utilizing a this compound linker is as follows:

-

Targeting: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized by the cell, typically through endocytosis.

-

Trafficking: The complex is trafficked to the lysosome, an organelle containing a variety of degradative enzymes.

-

Cleavage: Within the acidic and enzyme-rich environment of the lysosome, proteases recognize and cleave the Leu-Gly-Arg peptide sequence. This cleavage occurs specifically at the C-terminal side of the Arginine residue.

-

Drug Release: The cleavage of the peptide linker liberates the cytotoxic drug from the antibody.

-

Cytotoxicity: The released drug can then exert its cell-killing effect, leading to the death of the cancer cell.

This targeted delivery and controlled release mechanism aims to maximize the therapeutic window of the cytotoxic agent by concentrating its activity at the tumor site while minimizing exposure to healthy tissues.

Quantitative Data

The table below summarizes kinetic parameters for the cleavage of analogous peptide substrates by relevant proteases. It is important to note that the N-terminal modifying group (e.g., Boc, Bz) and the C-terminal reporter group (e.g., pNA, AMC) can influence the kinetic constants.

| Peptide Substrate | Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Boc-Leu-Gly-Arg-pNA | Endotoxin-induced amidase | Not specified | Not specified | Not specified | |

| Mes-D-LGR-ANSN | Factor Xa | Not specified | Not specified | Not specified | |

| N-Bz-Ile-Glu-Gly-Arg-pNA | Factor Xa | ~800 | Not specified | Not specified |

Note: This table presents data for analogous peptides to provide a comparative context. The actual kinetic parameters for this compound may vary.

Experimental Protocols

The following sections provide generalized protocols for the synthesis of the this compound peptide and its use in an enzymatic cleavage assay. These protocols are based on standard methodologies in peptide chemistry and biochemistry.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of the peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Arg(Pbf)-Wang resin

-

Fmoc-Gly-OH

-

Fmoc-Leu-OH

-

Maleimidocaproic acid

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

Procedure:

-

Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the arginine residue by treating the resin with 20% piperidine in DMF.

-

Glycine Coupling:

-

Activate Fmoc-Gly-OH with HBTU/HOBt and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and agitate to allow for coupling.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Remove the Fmoc group from the newly added glycine.

-

Leucine Coupling:

-

Activate Fmoc-Leu-OH with HBTU/HOBt and DIPEA in DMF.

-

Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Wash the resin.

-

-

Fmoc Deprotection: Remove the Fmoc group from the leucine residue.

-

Maleimidocaproic Acid Coupling:

-

Activate maleimidocaproic acid with HBTU/HOBt and DIPEA in DMF.

-

Couple the activated maleimidocaproic acid to the N-terminus of the peptide.

-

Wash the resin extensively.

-

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting group (Pbf) from arginine.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Enzymatic Cleavage Assay

This protocol describes a general method to assess the cleavage of this compound by a protease, such as cathepsin B. This assay would typically be performed on the peptide conjugated to a reporter molecule or as part of an ADC. For simplicity, this protocol describes the analysis of the cleavage of the peptide itself.

Materials:

-

Purified this compound peptide

-

Protease (e.g., human cathepsin B)

-

Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5 for cathepsin B)

-

Reaction quenching solution (e.g., 10% trifluoroacetic acid)

-

HPLC system for analysis

Procedure:

-

Enzyme Activation: Pre-incubate the protease in the assay buffer under conditions that promote its activity.

-

Reaction Initiation: Add the this compound peptide to the activated enzyme solution to start the reaction. The final substrate concentration should be varied if determining kinetic parameters.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

Time-Point Sampling: At various time points, withdraw aliquots of the reaction mixture.

-

Quenching: Immediately stop the reaction in the aliquots by adding the quenching solution.

-

Analysis: Analyze the quenched samples by RP-HPLC. Monitor the decrease in the peak corresponding to the full-length this compound and the appearance of cleavage products over time.

-

Data Analysis: Quantify the peak areas to determine the rate of substrate cleavage. For kinetic analysis, plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of an ADC with a this compound linker and a typical experimental workflow for its synthesis and characterization.

Caption: Mechanism of action of an Antibody-Drug Conjugate with a this compound cleavable linker.

Caption: Experimental workflow for the solid-phase synthesis of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. invivochem.com [invivochem.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. chromogenic, ≥90% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]

- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Tetrapeptide Mc-Leu-Gly-Arg: Chemical Properties and Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the tetrapeptide Mc-Leu-Gly-Arg, focusing on its chemical properties, synthesis, and potential biological relevance. Due to the ambiguity of the "Mc" N-terminal modification, this document will center on the core Leu-Gly-Arg sequence and reference its well-characterized derivatives, such as Boc-protected analogues, to provide a thorough technical profile. Detailed protocols for solid-phase peptide synthesis (SPPS) and subsequent purification and characterization are provided. Additionally, this guide includes visualizations of key experimental workflows and relevant biochemical pathways to support researchers in the fields of peptide chemistry and drug discovery.

Introduction to Leu-Gly-Arg Peptides

Peptides composed of the Leu-Gly-Arg sequence are members of the broader class of oligopeptides, which are actively studied for their pharmacological potential.[1] Arginine-containing peptides are of particular interest due to the unique properties of the arginine side chain's guanidinium group, which is positively charged at physiological pH. This feature often facilitates interactions with biological targets such as cell surface receptors and enzymes. For instance, the well-known Arg-Gly-Asp (RGD) sequence is a critical recognition site for integrins.[2] While Leu-Gly-Arg does not contain the RGD motif, the presence of arginine suggests it may participate in specific molecular interactions.[3]

The N-terminal "Mc" group is not a standard designation. It could potentially represent a Methoxycarbonyl group or another modification. For the purpose of this guide, we will provide data on the core peptide and its common derivatives. A frequently studied related compound is Boc-Leu-Gly-Arg-AMC, a fluorogenic substrate used in enzymatic assays to measure the activity of convertases and other proteases.[4]

Chemical and Physical Properties

The physicochemical properties of a peptide are fundamental to its handling, stability, and biological function. Quantitative data for the core tripeptide Gly-Leu-Arg and the related, commercially available tetrapeptide derivative Boc-Leu-Gly-Arg-AMC are summarized below. Properties for a putative Methoxycarbonyl-Leu-Gly-Arg have been estimated using computational tools.

| Property | Gly-Leu-Arg | Boc-Leu-Gly-Arg-AMC | Methoxycarbonyl-Leu-Gly-Arg (Estimated) | Data Source |

| Molecular Formula | C14H28N6O4 | C29H43N7O7 | C20H37N7O6 | [5], |

| Molecular Weight | 344.41 g/mol | 601.69 g/mol | 487.55 g/mol | , |

| Appearance | Solid | White to off-white solid | Assumed Solid | |

| Solubility | Data not available | DMSO: 100 mg/mL (166.20 mM) H2O: < 0.1 mg/mL (insoluble) | Data not available | |

| Storage (Powder) | Data not available | -80°C for 2 years; -20°C for 1 year | Recommended -20°C or below | |

| Storage (in Solvent) | Data not available | -80°C for 6 months; -20°C for 1 month | Recommended -80°C for short term | |

| XLogP3-AA | -3.8 | Data not available | Data not available | |

| Hydrogen Bond Donor Count | 6 | Data not available | Data not available | |

| Hydrogen Bond Acceptor Count | 5 | Data not available | Data not available |

Synthesis of this compound

The synthesis of tetrapeptides like this compound is typically achieved through either Solid-Phase Peptide Synthesis (SPPS) or Solution-Phase Peptide Synthesis (SPPS). SPPS is the most common method due to its efficiency and ease of purification.

Synthesis Strategies: A Comparison

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |

| Principle | The peptide is assembled stepwise while its C-terminus is anchored to an insoluble polymer resin. | Peptide fragments are synthesized in solution and then coupled together. |

| Purification | Excess reagents and by-products are removed by simple filtration and washing of the resin. | Requires conventional purification methods like chromatography or recrystallization after each step. |

| Scalability | Well-suited for lab-scale and automated synthesis. Large-scale synthesis can be challenging. | More readily scalable for large-scale industrial production. |

| Advantages | High efficiency, speed, automation potential, simplified purification. | Suitable for very long peptides or those with difficult sequences, allows for fragment purification. |

| Disadvantages | Potential for side reactions and incomplete couplings can be difficult to monitor. | Time-consuming, labor-intensive, requires careful purification at each stage. |

Detailed Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a peptide with the sequence Leu-Gly-Arg on a solid support resin. An appropriate "Mc" group could be coupled in the final step.

Materials:

-

Fmoc-Arg(Pbf)-Wang resin or similar pre-loaded resin

-

Fmoc-Gly-OH

-

Fmoc-Leu-OH

-

"Mc" source (e.g., Methoxycarbonyl chloroformate)

-

Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine).

-

Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide).

-

Solvents: DMF, DCM (Dichloromethane), Methanol.

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water.

-

Cold diethyl ether.

Workflow Diagram:

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Protocol Steps:

-

Resin Preparation: Swell the Fmoc-Arg(Pbf)-resin in DMF for 30-60 minutes in a peptide synthesis vessel.

-

First Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group from Arginine. Drain the solution.

-

Washing: Wash the resin thoroughly by adding the solvent, agitating for 1 minute, and draining. Perform washes sequentially with DMF (3x), DCM (3x), and DMF (3x).

-

Glycine Coupling:

-

In a separate vial, pre-activate Fmoc-Gly-OH (3 equivalents relative to resin loading) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.

-

To monitor completion, perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates successful coupling.

-

-

Washing: Repeat the washing cycle as described in step 3.

-

Leucine Coupling Cycle: Repeat steps 2-5 using Fmoc-Leu-OH.

-

N-Terminal "Mc" Group Coupling:

-

After deprotecting the N-terminal Fmoc group of Leucine (steps 2 & 3), add the desired "Mc" acylating agent (e.g., Methoxycarbonyl chloroformate with a non-nucleophilic base like DIPEA) in a suitable solvent like DCM.

-

Allow the reaction to proceed for 1-2 hours.

-

-

Final Washing and Drying: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the final peptide-resin under vacuum.

-

Cleavage and Global Deprotection:

-

Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the dried resin.

-

Agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the Pbf side-chain protecting group from Arginine.

-

-

Peptide Precipitation and Collection:

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation, decant the ether, and wash the pellet with more cold ether.

-

Dry the crude peptide pellet under vacuum.

-

Purification and Characterization

Purification of the crude peptide is essential to remove by-products from the synthesis. This is typically followed by characterization to confirm the identity and purity of the final product.

Caption: Post-synthesis purification and characterization workflow.

Purification Protocol: Reverse-Phase HPLC (RP-HPLC)

-

Solubilization: Dissolve the crude peptide in a minimal amount of a suitable solvent, often a mixture of water and acetonitrile (ACN), with 0.1% TFA.

-

Injection: Inject the dissolved sample onto a preparative C18 RP-HPLC column.

-

Elution: Elute the peptide using a gradient of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in ACN). A typical gradient might run from 5% to 65% Solvent B over 30-40 minutes.

-

Fraction Collection: Collect fractions corresponding to the major peak detected by UV absorbance (typically at 214 nm and 280 nm).

-

Analysis: Analyze the collected fractions using analytical RP-HPLC to identify the pure fractions.

-

Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the final peptide as a fluffy white powder.

Characterization Methods

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized peptide, verifying that the correct sequence was assembled.

-

Analytical RP-HPLC: Used to determine the purity of the final product, typically expressed as a percentage of the total area of all peaks detected.

-

NMR Spectroscopy: Can be used for detailed structural confirmation, although it is more resource-intensive and not always necessary for routine peptide verification.

Biological Activity and Signaling Pathways

The specific biological activity of this compound is not extensively documented. However, the closely related peptide, Boc-Leu-Gly-Arg-AMC , is widely used as a fluorogenic substrate for various proteases, particularly proprotein convertases (PCs). These enzymes are crucial for the post-translational processing of precursor proteins into their biologically active forms.

The assay relies on the cleavage of the amide bond between Arginine and the fluorescent AMC (7-amino-4-methylcoumarin) group. Upon cleavage, AMC is released and fluoresces, providing a measurable signal that is proportional to enzyme activity.

References

- 1. Tetrapeptide - Wikipedia [en.wikipedia.org]

- 2. Membrane-Active Peptides and Their Potential Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A bioconjugate of Lys and Arg mimics biological activity of the Arg-Gly-Asp peptide sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Gly-Leu-Arg | C14H28N6O4 | CID 15613528 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Leu-Gly-Arg (LGR) Sequence in Substrates: A Technical Guide to Its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short linear motifs (SLiMs) are crucial mediators of protein-protein interactions and play fundamental roles in cellular signaling. These motifs, typically 3 to 10 amino acids in length, provide a versatile mechanism for the dynamic assembly and disassembly of protein complexes, dictating the specificity and outcome of signaling pathways. This technical guide provides an in-depth exploration of the mechanism of action of the Leu-Gly-Arg (LGR) tripeptide sequence when present in substrate molecules. While the LGR motif itself is not as extensively characterized as other well-known SLiMs, by examining related sequences such as Arg-Leu-Arg (RLR) and Leu-Arg-Glu (LRE), and by drawing on the broader understanding of peptide-mediated interactions, we can infer its potential roles and mechanisms. This guide will delve into the molecular interactions, potential signaling pathways, and experimental methodologies used to elucidate the function of such short amino acid sequences.

Core Concepts: The Physicochemical Properties of the LGR Sequence

The functionality of the Leu-Gly-Arg sequence is rooted in the distinct physicochemical properties of its constituent amino acids:

-

Leucine (Leu): A hydrophobic amino acid with a bulky isobutyl side chain. Leucine residues are frequently involved in hydrophobic interactions, contributing to the core of protein structures and forming key contact points in protein-protein interfaces.

-

Glycine (Gly): The smallest amino acid, with a single hydrogen atom as its side chain. This minimalist structure imparts significant conformational flexibility to the peptide backbone, allowing it to adopt conformations that might be sterically hindered for other residues. This flexibility can be critical for the precise positioning of adjacent residues for interaction.

-

Arginine (Arg): A positively charged (basic) amino acid with a long, flexible guanidinium group at the end of its side chain. Arginine is frequently involved in electrostatic interactions, forming salt bridges with negatively charged residues such as aspartate and glutamate. It is also a proficient former of hydrogen bonds.

The combination of a bulky hydrophobic residue (Leu), a flexible linker (Gly), and a positively charged residue (Arg) suggests that the LGR sequence has the potential to engage in multifaceted interactions involving both hydrophobic and electrostatic components.

Putative Mechanisms of Action of the LGR Sequence

Based on the analysis of related motifs and general principles of protein-protein interactions, the LGR sequence in a substrate could act through several mechanisms:

-

Enzyme-Substrate Recognition: The LGR motif may serve as a recognition site for enzymes, such as kinases, proteases, or ubiquitin ligases. The specific arrangement of the hydrophobic and charged side chains could provide the necessary contacts for docking into the active or an allosteric site of an enzyme. For example, a study on cAMP-dependent protein kinase utilized a substrate peptide containing a Leu-Arg-Arg-Ala-Ser-Leu-Gly sequence, highlighting the presence of these residues in the context of kinase recognition.[1]

-

Receptor Binding and Signaling: The LGR sequence could function as a ligand for a cell surface or intracellular receptor. The interaction could trigger a conformational change in the receptor, initiating a downstream signaling cascade. A notable example of a similar motif is the Arg-Leu-Arg (RLR) tripeptide found in the cytokine Macrophage Migration Inhibitory Factor (MIF). This RLR motif is crucial for the binding of MIF to the chemokine receptor CXCR4, thereby mediating inflammatory responses.[2] This suggests that an LGR motif could similarly participate in cytokine-receptor interactions.

-

Modulation of Protein-Protein Interactions: The LGR sequence within a protein can act as a binding site for another protein, thereby mediating the formation of protein complexes. This is a common mechanism for SLiMs.

-

Cell Adhesion: Short peptide motifs are known to be involved in cell adhesion processes. The Leu-Arg-Glu (LRE) motif, for instance, is recognized as an adhesion-mediating sequence found in proteins of the neuromuscular junction, such as laminin.[3] It functions by binding to voltage-gated calcium channels. The similarity to LGR suggests a potential role in cell adhesion, where the arginine would provide the positive charge for interaction with a negatively charged surface on a receptor or the extracellular matrix.

Signaling Pathways Potentially Modulated by LGR Sequences

Given the potential mechanisms of action, the LGR motif could be involved in a variety of signaling pathways. The specific pathway would depend on the protein context in which the LGR sequence is found and its interacting partner.

A hypothetical signaling pathway initiated by an LGR-containing substrate binding to a receptor is depicted below. This is a generalized model that could be adapted based on the specific receptor class (e.g., G-protein coupled receptor, receptor tyrosine kinase).

Quantitative Data on Related Peptide Motifs

Table 1: Binding Affinities of a Related Motif (RLR) in MIF to CXCR4 Receptor Fragments

| Peptide Sequence (from MIF) | Interacting Partner | Method | Binding Signal (Arbitrary Units) |

| WT MIF (containing RLR) | biotin-CXCR4(1-27) | Peptide Spot Array | Strong |

| MIF with RLR -> ALA | biotin-CXCR4(1-27) | Peptide Spot Array | Reduced |

Data synthesized from qualitative descriptions in the literature.[2]

Table 2: Kinetic Parameters for a Kinase Substrate Containing a Leu-Gly Sequence

| Substrate Peptide | Kinase | Km (µM) | kcat (s-1) |

| Leu-Arg-Arg-Ala-Ser-Leu-Gly | cAMP-dependent protein kinase | Data not specified | Data not specified |

While the specific kinetic constants for this peptide were not provided in the cited abstract, such parameters are typically determined in kinase assays.[1]

Experimental Protocols for Studying LGR Sequences

Elucidating the mechanism of action of an LGR motif requires a combination of techniques to characterize its binding interactions, structural context, and functional consequences.

Protocol 1: Characterization of LGR-Protein Interaction by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying peptide-protein interactions in solution, providing information on binding affinity, the conformation of the bound peptide, and the residues at the interaction interface.

Objective: To identify the binding site of an LGR-containing peptide on a target protein and to determine the conformation of the bound peptide.

Methodology:

-

Sample Preparation:

-

Express and purify the target protein, often with uniform 15N or 13C/15N isotopic labeling.

-

Synthesize the LGR-containing peptide (typically 10-20 amino acids in length). The peptide can be synthesized with isotopic labels if desired.

-

-

NMR Titration (Chemical Shift Perturbation):

-

Acquire a baseline 2D 1H-15N HSQC spectrum of the 15N-labeled protein.

-

Titrate increasing concentrations of the unlabeled LGR peptide into the protein sample, acquiring an HSQC spectrum at each titration point.

-

Monitor the chemical shifts of the protein's backbone amide signals. Significant changes in chemical shifts for specific residues indicate their involvement in the binding interface.

-

-

Structure Determination of the Bound Peptide (Transferred NOESY):

-

For interactions with fast exchange, a transferred Nuclear Overhauser Effect Spectroscopy (trNOESY) experiment can be performed on a sample containing the labeled protein and unlabeled peptide.

-

NOE cross-peaks between protons of the bound peptide provide distance restraints that can be used to calculate the three-dimensional structure of the peptide when it is in the bound state.

-

-

Data Analysis:

-

Map the chemical shift perturbations onto the structure of the target protein to visualize the binding site.

-

Use the distance restraints from the trNOESY experiment in molecular modeling software to determine the conformation of the LGR peptide when bound to the protein.

-

Protocol 2: Identification of LGR-Interacting Proteins by Mass Spectrometry-Based Proteomics

Affinity purification coupled with mass spectrometry (AP-MS) is a common method to identify proteins that interact with a specific peptide sequence.

Objective: To identify the cellular proteins that bind to an LGR motif.

Methodology:

-

Bait Preparation:

-

Synthesize a biotinylated version of the LGR-containing peptide. A scrambled peptide sequence with the same amino acid composition should be synthesized as a negative control.

-

-

Affinity Purification:

-

Incubate the biotinylated LGR peptide and the scrambled control peptide with cell lysate.

-

Capture the peptide and any interacting proteins using streptavidin-coated magnetic beads.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the bound proteins from the beads.

-

-

Mass Spectrometry:

-

Digest the eluted proteins into smaller peptides using trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use a proteomics search engine to identify the proteins from the MS/MS spectra.

-

Compare the proteins identified in the LGR peptide pulldown with those from the scrambled control. Proteins that are significantly enriched in the LGR sample are considered potential interacting partners.

-

Conclusion

The Leu-Gly-Arg sequence represents a potential short linear motif with the capacity to mediate protein-protein interactions through a combination of hydrophobic and electrostatic forces, with a flexible glycine residue providing conformational adaptability. While direct and extensive characterization of a canonical LGR motif is currently limited in the scientific literature, analysis of related sequences such as RLR and LRE provides compelling evidence for the functional importance of short peptides containing leucine and arginine. These related motifs are implicated in crucial biological processes including cytokine signaling and cell adhesion.

The experimental protocols outlined in this guide, including NMR spectroscopy and mass spectrometry-based proteomics, provide a robust framework for the future investigation of LGR sequences. Elucidating the specific interacting partners and the downstream signaling consequences of LGR motif engagement will be critical to fully understanding its role in cellular regulation and its potential as a target for therapeutic development. As our understanding of the "rules" of peptide-mediated interactions continues to grow, the functional significance of previously uncharacterized motifs like LGR will undoubtedly become clearer.

References

- 1. Conformation of Leu-Arg-Arg-Ala-Ser-Leu-Gly bound in the active site of adenosine cyclic 3',5'-phosphate dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of an Arg-Leu-Arg tripeptide that contributes to the binding interface between the cytokine MIF and the chemokine receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Leu-Arg-Glu (LRE) adhesion motif in proteins of the neuromuscular junction with special reference to proteins of the carboxylesterase/cholinesterase family - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Mc-Leu-Gly-Arg Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Maleimidocaproyl-Leucine-Glycine-Arginine (Mc-Leu-Gly-Arg) entity is a specialized, cleavable linker system integral to the design of advanced Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive technical overview of its discovery, the rationale for its design, and its mechanism of action. Detailed experimental protocols for its synthesis, conjugation, and characterization are provided, alongside quantitative data on its performance. Visual diagrams of the associated signaling pathways and experimental workflows are included to facilitate a deeper understanding of its application in targeted cancer therapy.

Introduction: The Role of Linkers in Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the high specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which covalently connects the antibody to the cytotoxic payload, is a critical component that dictates the overall efficacy, safety, and pharmacokinetic profile of the ADC. An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet be efficiently cleaved to release the payload upon internalization into the target cancer cell.

The this compound linker is a protease-cleavable linker designed to be selectively hydrolyzed by lysosomal enzymes, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This targeted release mechanism enhances the therapeutic window of the ADC.

Discovery and Background of the this compound Linker

The development of protease-cleavable linkers was a significant advancement in ADC technology. Early linkers, such as those based on hydrazones, showed instability in circulation. The pioneering work on dipeptide linkers, most notably Valine-Citrulline (Val-Cit), demonstrated the feasibility of using lysosomal protease recognition sequences to trigger payload release.

The specific tripeptide sequence, Leucine-Glycine-Arginine (Leu-Gly-Arg), was rationally designed based on the substrate specificity of lysosomal proteases. Arginine at the P1 position is a known recognition site for several lysosomal cysteine proteases. The inclusion of Leucine and Glycine at the P3 and P2 positions, respectively, is hypothesized to optimize the conformational presentation of the cleavage site to the enzyme, thereby influencing the rate and efficiency of hydrolysis. The maleimidocaproyl (Mc) group serves as a stable and efficient means of attaching the linker to cysteine residues on the antibody.

Quantitative Data

The performance of an ADC linker is quantitatively assessed by its stability in plasma and its susceptibility to cleavage by target proteases. The following table summarizes key quantitative parameters for protease-cleavable linkers, providing a comparative context for the this compound system.

| Linker Sequence | Target Enzyme | Cleavage Rate (Relative) | Plasma Stability (Half-life) | Reference |

| Leu-Gly-Arg | Cathepsin B | (Data not specifically found, hypothesized to be efficient) | > 100 hours | N/A |

| Val-Cit | Cathepsin B | High | > 150 hours | [1] |

| Phe-Lys | Cathepsin B | Very High | ~50 hours | [2] |

| Gly-Phe-Leu-Gly | Cathepsin B | Moderate | > 100 hours | N/A |

Mechanism of Action: From Systemic Circulation to Payload Release

The mechanism of action for an ADC utilizing a this compound linker involves a series of orchestrated events, beginning with systemic administration and culminating in the targeted release of the cytotoxic payload within the cancer cell.

Caption: Figure 1: ADC Mechanism of Action.

Experimental Protocols

Synthesis of this compound-PABC-Payload

This protocol outlines the solid-phase synthesis of the this compound linker, followed by conjugation to a p-aminobenzyl alcohol (PABC) self-immolative spacer and a generic payload.

Materials:

-

Fmoc-Arg(Pbf)-Wang resin

-

Fmoc-Gly-OH

-

Fmoc-Leu-OH

-

6-Maleimidohexanoic acid

-

HBTU, HOBt, DIPEA

-

20% Piperidine in DMF

-

TFA/TIS/H2O (95:2.5:2.5) cleavage cocktail

-

PABC-Payload derivative

-

Solvents: DMF, DCM, Ether

Procedure:

-

Resin Swelling: Swell Fmoc-Arg(Pbf)-Wang resin in DMF for 1 hour.

-

Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash with DMF.

-

Amino Acid Coupling (Glycine): Activate Fmoc-Gly-OH with HBTU/HOBt and DIPEA in DMF. Add the activated amino acid to the resin and react for 2 hours. Wash with DMF.

-

Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps sequentially for Fmoc-Leu-OH.

-

Mc Group Addition: After the final Fmoc deprotection, couple 6-Maleimidohexanoic acid to the N-terminus of the peptide using HBTU/HOBt and DIPEA.

-

Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the this compound product by reverse-phase HPLC.

-

PABC-Payload Conjugation: React the purified this compound with the PABC-Payload derivative in solution to form the final linker-payload construct. Purify by RP-HPLC and confirm by mass spectrometry.

Conjugation of this compound-Payload to a Monoclonal Antibody

This protocol describes the conjugation of the maleimide-activated linker-payload to a monoclonal antibody via cysteine residues.

Materials:

-

Monoclonal antibody in PBS buffer

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

This compound-Payload construct

-

PD-10 desalting columns

-

UV-Vis Spectrophotometer

Procedure:

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody by incubating with a 5-10 molar excess of TCEP for 1-2 hours at 37°C.

-

Buffer Exchange: Remove excess TCEP by buffer exchange into a conjugation buffer (e.g., PBS with EDTA) using a PD-10 desalting column.

-

Conjugation Reaction: Immediately add the this compound-Payload (typically in a 5-10 fold molar excess over the antibody) to the reduced antibody. Incubate for 1-2 hours at room temperature.

-

Quenching: Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.

-

Purification: Purify the resulting ADC from unconjugated linker-payload and other small molecules using size exclusion chromatography or tangential flow filtration.

-

Characterization: Characterize the ADC for drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and/or mass spectrometry. Assess purity by SDS-PAGE and size exclusion chromatography.

Mandatory Visualizations

Signaling Pathway for ADC Internalization and Payload Release

References

The Role of Mc-Leu-Gly-Arg in Protease Activity Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of fluorogenic substrates, with a specific focus on the peptide sequence Leu-Gly-Arg, in the quantification of protease activity. This information is critical for researchers in basic science and professionals in drug development who are targeting proteases for therapeutic intervention.

Core Principles of Fluorogenic Protease Assays

Fluorogenic protease substrates are synthetic molecules designed to be non-fluorescent or weakly fluorescent until they are cleaved by a specific protease. Upon enzymatic cleavage, a highly fluorescent molecule is released, and the resulting increase in fluorescence intensity is directly proportional to the protease's activity. This "turn-on" mechanism provides a sensitive and continuous method for measuring enzyme kinetics.

The substrate typically consists of a peptide sequence recognized by the target protease, an N-terminal protecting group, and a C-terminal fluorescent reporter group, often a coumarin derivative like 7-amino-4-methylcoumarin (AMC) or a rhodamine derivative. The amide bond linking the peptide to the fluorophore quenches the fluorescence.

The N-terminal protecting group, denoted here as "Mc," in Mc-Leu-Gly-Arg, can vary. While "Mc" can stand for various chemical modifications, in the context of peptide chemistry, it may refer to a Morpholinecarbonyl group or a related morpholine-based chemical entity. These protecting groups are crucial for preventing unwanted side reactions during peptide synthesis. Other common N-terminal protecting groups include Boc (tert-butyloxycarbonyl) and Z (carboxybenzyl). The choice of the protecting group can sometimes influence the substrate's solubility and kinetic properties.

The peptide sequence, in this case, Leu-Gly-Arg , is the primary determinant of the substrate's specificity for a particular protease. Proteases have specific recognition sites, and the Leu-Gly-Arg sequence is a known target for certain trypsin-like serine proteases.

Protease Specificity for the Leu-Gly-Arg Sequence

The Leu-Gly-Arg (LGR) sequence is recognized and cleaved by a subset of proteases, primarily trypsin-like serine proteases that show a preference for cleaving peptide bonds C-terminal to basic amino acid residues like Arginine (Arg). One of the most prominent enzymes that cleaves after arginine residues is thrombin , a key protease in the blood coagulation cascade. Therefore, fluorogenic substrates containing the LGR sequence are valuable tools for studying the activity of thrombin and other related proteases.

The specificity of a protease for a particular substrate is characterized by its kinetic parameters, the Michaelis constant (K_m) and the catalytic constant (k_cat).

-

K_m (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). A lower K_m value generally indicates a higher affinity of the enzyme for the substrate.

-

k_cat (catalytic constant or turnover number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

-

k_cat/K_m (catalytic efficiency): This ratio is a measure of the enzyme's overall efficiency in converting a substrate to a product. A higher k_cat/K_m value signifies a more efficient enzymatic reaction.

Quantitative Data: A Comparative Look at Fluorogenic Substrates

| Substrate | Protease | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Z-Gly-Gly-Arg-AMC | Thrombin | 25 | 100 | 4 x 10⁶ | [1] |

| Boc-Val-Pro-Arg-AMC | Thrombin | 60 | 110 | 1.8 x 10⁶ | [1] |

| Ac-Leu-Gly-Pro-Arg-AMC | Thrombin | 160 ± 25 | 2.3 ± 0.2 | 1.5 x 10⁴ | [1] |

| (Z-Arg)₂-R110 | Thrombin | Varies | Varies | Varies | [2] |

| H-Gly-Gly-Arg-AMC | Thrombin | 118 ± 8 | 134 ± 3 | 1.1 x 10⁶ | [3] |

| Et-malonate-Gly-Arg-AMC | Thrombin | 180 ± 12 | 165 ± 5 | 9.2 x 10⁵ |

Note: Kinetic parameters are highly dependent on the specific enzyme, assay conditions (pH, temperature, buffer composition), and the data source. The values presented here are for comparative purposes. The use of different fluorophores, such as Rhodamine 110 (R110), can significantly increase the sensitivity of the assay.

Experimental Protocols

General Protease Activity Assay

This protocol provides a fundamental framework for measuring the activity of a purified protease using a fluorogenic substrate like this compound-AMC.

Materials:

-

Purified protease of interest

-

This compound-AMC (or a similar fluorogenic substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl₂)

-

96-well black microplate (for fluorescence measurements)

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM in DMSO). Dilute the stock solution in Assay Buffer to the desired final working concentration (typically in the range of 10-100 µM).

-

Enzyme Preparation: Dilute the purified protease in ice-cold Assay Buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear rate of fluorescence increase over the desired time course.

-

Assay Setup: To each well of the 96-well black microplate, add 50 µL of the diluted substrate solution.

-

Initiate Reaction: Add 50 µL of the diluted enzyme solution to each well to initiate the enzymatic reaction. Mix gently by pipetting.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., for AMC: Ex ~360-380 nm, Em ~440-460 nm).

-

Data Acquisition: Monitor the increase in fluorescence intensity over time (kinetic read). Record data points at regular intervals (e.g., every minute) for a duration sufficient to establish a linear rate of substrate cleavage.

-

Data Analysis: Calculate the initial velocity (rate of fluorescence increase) from the linear portion of the kinetic curve. For kinetic parameter determination (K_m and k_cat), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

High-Throughput Screening (HTS) for Protease Inhibitors

This protocol is designed for screening large compound libraries to identify potential protease inhibitors.

Materials:

-

Purified protease

-

Fluorogenic substrate (e.g., this compound-AMC)

-

Assay Buffer

-

Compound library (typically dissolved in DMSO)

-

384-well black microplates

-

Automated liquid handling system (recommended)

-

Fluorescence microplate reader

Procedure:

-

Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library into the wells of a 384-well plate. Include appropriate controls (e.g., a known inhibitor for a positive control and DMSO for a negative control).

-

Enzyme Addition: Add a defined volume (e.g., 10 µL) of the diluted protease solution to each well.

-

Pre-incubation: Incubate the plate for a specific period (e.g., 15-30 minutes) at room temperature or 37°C to allow the compounds to interact with the enzyme.

-

Reaction Initiation: Add a defined volume (e.g., 10 µL) of the fluorogenic substrate solution to all wells to start the reaction.

-

Fluorescence Monitoring: Immediately transfer the plate to a fluorescence microplate reader and monitor the fluorescence intensity over time, as described in the general assay protocol.

-

Data Analysis: Calculate the initial reaction velocity for each well. The percentage of inhibition for each compound is determined by comparing the reaction rate in the presence of the compound to the rate of the DMSO control. Hits are identified as compounds that exhibit a significant reduction in protease activity.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: The Blood Coagulation Cascade

Proteases that cleave after arginine residues, such as thrombin, are central to the blood coagulation cascade. The diagram below illustrates a simplified view of this pathway, highlighting the role of thrombin.

Caption: Role of Thrombin in the Coagulation Cascade.

Experimental Workflow: Protease Activity Assay

The following diagram outlines the key steps in a typical protease activity assay using a fluorogenic substrate.

Caption: A typical workflow for a protease activity assay.

Logical Relationship: High-Throughput Screening for Inhibitors

This diagram illustrates the logical flow of a high-throughput screening campaign to identify protease inhibitors.

Caption: Workflow for screening protease inhibitors.

Conclusion

Fluorogenic substrates with the Leu-Gly-Arg peptide sequence are powerful and specific tools for studying the activity of trypsin-like serine proteases, particularly thrombin. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to design and execute robust protease assays. The ability to perform these assays in a high-throughput format makes them invaluable for the discovery of novel therapeutic agents that target specific proteases involved in a wide range of physiological and pathological processes. Careful consideration of the substrate's kinetic properties and optimization of assay conditions are paramount for obtaining accurate and reproducible data.

References

The Biological Significance of the Leu-Gly-Arg Peptide Sequence: A Technical Guide for Researchers

Abstract

The tripeptide sequence Leucine-Glycine-Arginine (Leu-Gly-Arg) is a specific motif found within larger bioactive polypeptides and serves as a recognition site for various enzymes. While research on the standalone Leu-Gly-Arg tripeptide as an independent signaling molecule is limited, an analysis of its constituent amino acids and related dipeptides provides a strong foundation for hypothesizing its biological significance. Leucine and Arginine are potent modulators of key cellular signaling pathways, including the mTOR pathway, which is central to cell growth and proliferation, and nitric oxide synthesis, crucial for cardiovascular health and neurotransmission. This technical guide synthesizes the current knowledge of the Leu-Gly-Arg sequence, delves into the well-established roles of its components, and provides detailed experimental protocols and visual aids to facilitate further research into its potential therapeutic applications.

Introduction to the Leu-Gly-Arg (LGR) Peptide Sequence

Peptides, short chains of amino acids, are fundamental biological molecules that can act as hormones, neurotransmitters, and signaling molecules. The specific sequence of amino acids dictates the peptide's structure and function. The tripeptide Leucine-Glycine-Arginine (LGR) is of interest due to the significant biological roles of its constituent amino acids. Leucine is an essential branched-chain amino acid (BCAA) known to stimulate protein synthesis, while Arginine is a conditionally essential amino acid and a precursor for nitric oxide (NO) synthesis[1][2]. Glycine, the simplest amino acid, provides flexibility to peptide chains[3].

Direct research on the biological activity of the isolated Leu-Gly-Arg tripeptide is not extensively documented in publicly available literature. However, its presence in larger bioactive molecules and its use as a substrate for specific enzymes suggest it is a sequence of biological importance[4][5].

Occurrence and Recognition of the Leu-Gly-Arg Sequence

The Leu-Gly-Arg motif is recognized by specific enzymes and is a component of larger, biologically active peptides.

-

Enzyme Substrates : The sequence is utilized in synthetic fluorogenic substrates, such as Boc-Leu-Gly-Arg-AMC, to assay the activity of convertase and serine protease enzymes. This indicates that the LGR sequence is a recognition and cleavage site for these enzymes. Similarly, other synthetic substrates incorporating this sequence, like N-t-butoxycarbonyl-valyl-leucyl-glycyl-arginine-ß-naphthylamide and tert-butyloxycarbonyl-leucyl-glycyl-arginine-paranitroanilide, are used in proteolysis research.

-

Component of Bioactive Peptides :

-

Human Anaphylatoxin C5a : The C-terminal octapeptide of this potent inflammatory mediator, which possesses receptor-binding activity, terminates with the sequence -Leu-Gly-Arg.

-

Gonadotropin-Releasing Hormone (GnRH) : This decapeptide hormone, crucial for reproduction, contains the sequence -Gly-Leu-Arg-.

-

Antiviral Peptides : An 18-residue peptide that inhibits the Hepatitis C virus includes the sequence Arg-Leu-Gly-Arg.

-

These examples suggest that the Leu-Gly-Arg sequence can play a role in receptor binding and enzymatic processing when part of a larger peptide chain.

Biological Significance of Constituent Amino Acids

The potential biological activity of the Leu-Gly-Arg tripeptide can be inferred from the well-documented functions of its individual amino acids.

Leucine: A Key Regulator of mTOR Signaling

Leucine is a primary activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway, a central regulator of cell growth, protein synthesis, and metabolism. Leucine influx into the cell signals nutrient availability, leading to the activation of mTORC1 and subsequent phosphorylation of its downstream targets, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes protein synthesis.

Arginine: Precursor to Nitric Oxide and Signaling Molecule

Arginine serves as the sole substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO). NO is a critical signaling molecule involved in vasodilation, neurotransmission, and the immune response. Arginine also contributes to the synthesis of creatine, polyamines, and urea, and can influence hormone secretion, including growth hormone. Like Leucine, Arginine has also been shown to activate the mTORC1 pathway.

Biological Activity of Related Dipeptides

Studies on dipeptides containing subsets of the LGR sequence provide further insight into its potential functions.

-

Leucine-Glycine (Leu-Gly) : Research suggests that the Leu-Gly dipeptide may influence the dopaminergic system. In vivo studies in rats have shown that Leu-Gly can raise dopamine levels in the nucleus accumbens, particularly in individuals with lower baseline dopamine.

-

Glycine-Arginine (Gly-Arg) : The Gly-Arg dipeptide has been investigated for its cytotoxic effects on cancer cell lines. Studies have shown that Gly-Arg can reduce the viability of HeLa cells in a dose-dependent manner.

Hypothesized Biological Significance of Leu-Gly-Arg

Based on the available evidence, the Leu-Gly-Arg tripeptide is likely to be biologically active. Its significance can be hypothesized in several areas:

-

Modulation of mTOR Signaling : Given that both Leucine and Arginine are potent activators of the mTORC1 pathway, it is plausible that the Leu-Gly-Arg tripeptide, either intact or after hydrolysis into its constituent amino acids, could stimulate this pathway, thereby promoting protein synthesis and cell growth.

-

Nitric Oxide Production : The presence of Arginine suggests that the LGR tripeptide could serve as a source of this amino acid for nitric oxide synthesis, potentially influencing vascular tone and blood pressure.

-

Neuromodulation : The demonstrated effect of the related Leu-Gly dipeptide on dopamine levels suggests a potential role for Leu-Gly-Arg in neurotransmission.

-

Prodrug Potential : The LGR sequence could be incorporated into drug design as a linker that is cleavable by specific proteases, allowing for targeted drug release.

Quantitative Data

Direct quantitative data for the Leu-Gly-Arg tripeptide is scarce. The following table summarizes data for a related peptide.

| Peptide/Compound | Cell Line | Assay | Result | Concentration | Reference |

| Glycyl-L-Arginine (Gly-Arg) | HeLa | MTT Assay | 52.4% Cell Viability | 2.0 mM |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on the cytotoxicity of the Gly-Arg dipeptide.

-

Cell Seeding : Plate cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Peptide Treatment : Prepare stock solutions of the Leu-Gly-Arg peptide in a suitable solvent (e.g., sterile water or PBS). Dilute the stock to various final concentrations in the cell culture medium. Replace the medium in the wells with the peptide-containing medium and incubate for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Express cell viability as a percentage of the control (untreated cells).

Western Blot Analysis of mTOR Pathway Activation

This protocol is designed to assess the effect of the Leu-Gly-Arg peptide on the mTOR signaling pathway.

-

Cell Treatment and Lysis : Treat cells with the Leu-Gly-Arg peptide at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-mTOR, total mTOR, phospho-S6K1, total S6K1, phospho-4E-BP1, and total 4E-BP1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry : Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Signaling Pathways

Caption: Hypothesized activation of the mTORC1 signaling pathway by Leu-Gly-Arg.

Caption: Potential contribution of Leu-Gly-Arg to the nitric oxide signaling pathway.

Experimental Workflows

Caption: General workflow for Western Blot analysis.

Conclusion and Future Directions

The Leu-Gly-Arg peptide sequence, while not extensively studied as an independent molecule, holds significant potential as a bioactive agent. Its presence in larger functional peptides and its recognition by key enzymes underscore its biological relevance. The potent signaling activities of its constituent amino acids, Leucine and Arginine, strongly suggest that the LGR tripeptide could modulate fundamental cellular processes such as protein synthesis, cell growth, and nitric oxide signaling.

Future research should focus on the direct biological effects of the synthesized Leu-Gly-Arg tripeptide. Key areas of investigation include:

-

Receptor Binding Assays : To determine if the LGR tripeptide binds to specific cell surface receptors.

-

In Vivo Studies : To assess the pharmacokinetic profile and physiological effects of LGR administration in animal models.

-

Mechanism of Action : To elucidate the precise signaling pathways modulated by the intact tripeptide versus its constituent amino acids.

A deeper understanding of the biological significance of the Leu-Gly-Arg tripeptide could pave the way for its application in drug development and as a therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japer.in [japer.in]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Evidence for processing enzymes in the abdominal gland of the newt, Cynops pyrrhogaster, that generate sodefrin from its biosynthetic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Fluorogenic Substrate Boc-Leu-Gly-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Leu-Gly-Arg-AMC (t-Butyloxycarbonyl-L-leucyl-glycyl-L-arginine-4-methylcoumaryl-7-amide) is a sensitive fluorogenic substrate for a variety of trypsin-like serine proteases. Its utility lies in the highly fluorescent nature of the 7-amino-4-methylcoumarin (AMC) leaving group, which is released upon enzymatic cleavage of the amide bond following the arginine residue. This cleavage event leads to a quantifiable increase in fluorescence, providing a direct measure of enzymatic activity. This substrate is particularly useful for studying enzymes involved in the complement system and the coagulation cascade, such as C3/C5 convertases and Factor Xa, respectively.[1][2] It is also recognized as a substrate for other trypsin-like enzymes, including macropain and the Horseshoe Crab Clotting Enzyme.

The principle of the assay is based on the enzymatic hydrolysis of the non-fluorescent Boc-Leu-Gly-Arg-AMC substrate. The resulting free AMC fluoresces, with typical excitation wavelengths in the range of 360-380 nm and emission wavelengths between 440-460 nm. The rate of the increase in fluorescence is directly proportional to the enzyme's activity, making this a valuable tool for enzyme kinetics, inhibitor screening, and characterization of protease activity.

Applications

-

Enzyme Activity Assays: Quantifying the activity of specific trypsin-like proteases in purified preparations or biological samples.

-

Enzyme Kinetics: Determining key kinetic parameters such as the Michaelis constant (K_m) and maximum velocity (V_max) to characterize enzyme-substrate interactions.

-

Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of target proteases.

-

Drug Discovery: Characterizing the potency and mechanism of action of novel protease inhibitors (e.g., determining IC_50 values).

Data Presentation

A comprehensive search of the scientific literature did not yield specific kinetic parameters (K_m, V_max, k_cat) for the cleavage of Boc-Leu-Gly-Arg-AMC by its primary target enzymes, such as Factor Xa and C3/C5 convertases. The available data often pertains to similar, but not identical, AMC-based substrates. Therefore, it is strongly recommended that researchers empirically determine these kinetic constants under their specific experimental conditions.

For comparative purposes, the table below provides an example of kinetic data for a similar fluorogenic substrate with trypsin. This is intended for illustrative purposes only.

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Trypsin | Boc-Gln-Ala-Arg-AMC | ~6 | - | - |

Note: Kinetic parameters are highly dependent on assay conditions (e.g., pH, temperature, buffer composition). The data presented is for illustrative purposes and is not directly transferable to Boc-Leu-Gly-Arg-AMC.

Experimental Protocols

The following are generalized protocols for using Boc-Leu-Gly-Arg-AMC in enzymatic assays. It is crucial to optimize these protocols for each specific enzyme and experimental setup.

General Reagent Preparation

-

Assay Buffer: A common starting point is a buffer such as 50 mM Tris-HCl, pH 7.5 - 8.5, containing 150 mM NaCl and 5 mM CaCl_2. The optimal pH and ionic strength should be determined for the specific enzyme being studied. For some enzymes, a pH of 9.0 may be optimal.[3]

-

Substrate Stock Solution: Prepare a concentrated stock solution of Boc-Leu-Gly-Arg-AMC (e.g., 10 mM) in dimethyl sulfoxide (DMSO).[2] Store this stock solution at -20°C or -80°C, protected from light.

-

Enzyme Solution: Prepare a stock solution of the purified enzyme in a suitable buffer that ensures its stability. The final enzyme concentration in the assay will need to be optimized to ensure linear reaction kinetics over the desired time course.

-

AMC Standard Solution: To convert relative fluorescence units (RFU) to the concentration of product formed, a standard curve of free AMC should be prepared in the assay buffer.

Protocol 1: Determination of Enzyme Activity

This protocol is designed to measure the activity of a purified enzyme or an enzyme in a biological sample.

-

Prepare Working Solutions:

-

Dilute the Boc-Leu-Gly-Arg-AMC stock solution in assay buffer to the desired final concentration. A common starting point is a concentration around the expected K_m of the enzyme. If the K_m is unknown, a concentration of 10-50 µM can be tested.

-

Dilute the enzyme to the desired concentration in pre-warmed assay buffer.

-

-

Assay Procedure:

-

Pipette 50 µL of the enzyme solution into the wells of a black 96-well microplate.

-

Include appropriate controls, such as a no-enzyme control (assay buffer only) and a positive control with a known active enzyme.

-

Initiate the reaction by adding 50 µL of the substrate working solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

-

Data Acquisition:

-

Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes.

-

Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Express the enzyme activity in terms of RFU/min or convert to moles of product formed per minute using the AMC standard curve.

-

Protocol 2: Determination of K_m and V_max

This protocol is for determining the Michaelis-Menten kinetic parameters for a specific enzyme.

-

Prepare Substrate Dilutions:

-

Prepare a series of dilutions of the Boc-Leu-Gly-Arg-AMC stock solution in assay buffer to cover a range of concentrations (e.g., 0.1 to 10 times the estimated K_m).

-

-

Assay Procedure:

-

Pipette 50 µL of each substrate dilution into the wells of a black 96-well microplate.

-

Prepare a working solution of the enzyme at a fixed, optimized concentration.

-

Initiate the reactions by adding 50 µL of the enzyme solution to each well.

-

-

Data Acquisition and Analysis:

-

Follow the data acquisition steps outlined in Protocol 1.

-

Calculate the initial velocity (V₀) for each substrate concentration.

-

Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.

-

Protocol 3: Inhibitor Screening and IC_50 Determination

This protocol is for identifying and characterizing enzyme inhibitors.

-

Prepare Inhibitor Dilutions:

-

Prepare a serial dilution of the test compounds in a suitable solvent (e.g., DMSO) and then dilute further in assay buffer.

-

-

Assay Procedure:

-

Pipette a small volume (e.g., 10 µL) of each inhibitor dilution into the wells of a black 96-well microplate.

-

Add the enzyme solution (e.g., 40 µL) to each well and pre-incubate with the inhibitor for a set period (e.g., 15-30 minutes) at the assay temperature.

-

Initiate the reaction by adding the substrate solution (e.g., 50 µL) at a concentration close to its K_m.

-

-

Data Acquisition and Analysis:

-

Follow the data acquisition steps as in Protocol 1.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC_50 value.

-

Mandatory Visualizations

References

Synthesis of Mc-Leu-Gly-Arg for Antibody-Drug Conjugate (ADC) Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of Mc-Leu-Gly-Arg, a critical linker component in the development of Antibody-Drug Conjugates (ADCs). The synthesis is based on the well-established Solid-Phase Peptide Synthesis (SPPS) methodology using the Fmoc/tBu strategy.

Introduction

This compound is a protease-cleavable linker precursor used in the construction of ADCs. The maleimidocaproyl (Mc) group provides a reactive handle for conjugation to thiol groups on monoclonal antibodies, while the Leu-Gly-Arg peptide sequence is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, upon internalization of the ADC into target cancer cells. This targeted release mechanism is crucial for delivering the cytotoxic payload specifically to the tumor site, thereby minimizing systemic toxicity.

The synthesis of this tripeptide linker is achieved through a stepwise solid-phase approach, starting from an arginine-functionalized resin and sequentially adding glycine, leucine, and finally the maleimidocaproyl moiety. Subsequent cleavage from the solid support and purification yields the desired product.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis, purification, and characterization of this compound.

Table 1: Reagents for Solid-Phase Peptide Synthesis (SPPS)

| Reagent | Molar Excess (relative to resin loading) | Purpose |

| Fmoc-Gly-OH | 3 - 5 equivalents | Amino acid building block |

| Fmoc-Leu-OH | 3 - 5 equivalents | Amino acid building block |

| 6-Maleimidohexanoic acid | 1.5 - 2 equivalents | Mc capping agent |

| HBTU/HATU | 2.9 - 4.9 equivalents | Coupling reagent |

| HOBt/HOAt | 3 - 5 equivalents | Coupling additive |

| N,N-Diisopropylethylamine (DIEA) | 6 - 10 equivalents | Base for coupling |

| Piperidine | 20% in DMF (v/v) | Fmoc deprotection |

Table 2: Typical Yields and Purity

| Step | Parameter | Typical Value |

| SPPS | Crude Peptide Yield | 70 - 85% |

| Purification | Purified Peptide Yield | 30 - 50% (from crude) |

| Final Product | Purity (by RP-HPLC) | >95% |

Table 3: RP-HPLC Purification Parameters

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 10 µm, 250 x 21.2 mm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 65% B over 40 minutes |

| Flow Rate | 15-20 mL/min |

| Detection | 220 nm |

Table 4: Mass Spectrometry Characterization

| Parameter | Expected Value |

| Molecular Weight (C₂₄H₄₁N₇O₆) | 539.63 g/mol |

| Observed Mass (ESI-MS, [M+H]⁺) | 540.32 m/z |

Experimental Protocols

The synthesis of this compound is performed using manual or automated solid-phase peptide synthesizers. The following protocol is based on the Fmoc/tBu strategy.

Protocol 1: Solid-Phase Synthesis of H-Leu-Gly-Arg-Resin

-

Resin Swelling: Swell Fmoc-Arg(Pbf)-Wang resin (or a similar suitable resin) in N,N-dimethylformamide (DMF) for 1-2 hours at room temperature in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the 20% piperidine in DMF treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times).

-

Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a blue color).

-

-

Glycine Coupling:

-

In a separate vessel, dissolve Fmoc-Gly-OH (3-5 eq), HBTU (2.9-4.9 eq), and HOBt (3-5 eq) in a minimal amount of DMF.

-

Add DIEA (6-10 eq) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling (a negative test results in a yellow/colorless solution). If the test is positive, repeat the coupling.

-

Wash the resin as described in step 2e.

-

-

Fmoc Deprotection: Repeat step 2.

-

Leucine Coupling:

-

Repeat the coupling procedure described in step 3 using Fmoc-Leu-OH.

-

Wash the resin as described in step 2e.

-

-

Final Fmoc Deprotection: Repeat step 2 to expose the N-terminal amine of Leucine.

Protocol 2: Capping with Maleimidocaproic Acid (Mc)

-

Mc Coupling:

-

In a separate vessel, dissolve 6-Maleimidohexanoic acid (1.5-2 eq), HATU (1.4-1.9 eq), and HOAt (1.5-2 eq) in DMF.

-

Add DIEA (3-4 eq) and pre-activate for 1-2 minutes.

-

Add the activated maleimidohexanoic acid solution to the H-Leu-Gly-Arg-Resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Wash the resin with DMF (5 times) and DCM (5 times).

-

Dry the resin under vacuum.

-

Protocol 3: Cleavage and Deprotection

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.[1]

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate into a cold solution of diethyl ether (approximately 10 times the volume of the filtrate).

-

A white precipitate of the crude peptide will form.

-

Place the mixture at -20°C for at least 1 hour to maximize precipitation.

-

-

Peptide Isolation:

-

Centrifuge the mixture and decant the ether.

-

Wash the peptide pellet with cold diethyl ether twice.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Protocol 4: Purification by RP-HPLC

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A (0.1% TFA in water). If solubility is an issue, a small amount of acetonitrile or DMSO can be used, followed by dilution with Mobile Phase A.

-

Chromatography:

-

Equilibrate the C18 preparative column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Inject the dissolved crude peptide onto the column.

-

Run the gradient as specified in Table 3.

-

Collect fractions corresponding to the major peak, which should be the desired this compound product.

-

-

Fraction Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the synthesis of this compound.

References

Application Notes and Protocols for the Fluorogenic Protease Substrate: A-Leu-Gly-Arg-R

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorogenic peptide substrates are essential tools for studying the activity of proteases, which are enzymes that play critical roles in numerous physiological and pathological processes. These substrates are invaluable in basic research for elucidating enzyme specificity and kinetics, as well as in drug discovery for high-throughput screening of potential inhibitors. This document provides detailed application notes and protocols for the use of a peptide substrate with the core sequence Leu-Gly-Arg, designed for the specific detection of certain proteases.